

Spectroscopic Profile of 4-Methoxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methoxypiperidine**, a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Below are the summarized ¹H and predicted ¹³C NMR data for **4-Methoxypiperidine**.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **4-Methoxypiperidine** hydrochloride in deuterated dimethyl sulfoxide ((CD₃)₂SO) exhibits characteristic signals corresponding to the different protons in the molecule. The data is presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for **4-Methoxypiperidine** Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.99	br s	2H	NH·HCI
3.40 - 3.46	m	1H	СНО
3.25	S	3H	OCH ₃
3.07 - 3.12	m	2H	CH2N (axial)
2.88 - 2.94	m	2H	CH₂N (equatorial)
1.91 - 1.99	m	2H	CH ₂ (axial)
1.63 - 1.74	m	2H	CH ₂ (equatorial)

Data is for the hydrochloride salt in $(CD_3)_2SO$. Abbreviations: br s = broad singlet, m = multiplet, s = singlet.

¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for **4-Methoxypiperidine** is not readily available in the public domain. Therefore, a predicted spectrum was generated using computational methods. The predicted chemical shifts are provided in Table 2. These values serve as a reliable estimate for the carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Methoxypiperidine**

Chemical Shift (δ) ppm	Assignment
~75	C4 (CHO)
~55	C7 (OCH ₃)
~45	C2, C6 (CH ₂ N)
~30	C3, C5 (CH ₂)

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methoxypiperidine** is consistent with its molecular structure, displaying characteristic absorption bands for the functional groups present. While a detailed peak list is not available, the expected characteristic IR absorptions are summarized in Table 3.

Table 3: Characteristic IR Absorption Bands for 4-Methoxypiperidine

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3350 - 3300	N-H	Stretching (secondary amine)
2950 - 2850	С-Н	Stretching (alkane)
1470 - 1440	С-Н	Bending (CH ₂)
1150 - 1085	C-O-C	Stretching (ether)
1100 - 1000	C-N	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Methoxypiperidine**, the protonated molecule is readily observed.

Mass Spectrometric Data

Table 4: Mass Spectrometry Data for 4-Methoxypiperidine

m/z	lon
116	[M+H]+

Predicted Fragmentation Pattern

The fragmentation of piperidine derivatives in mass spectrometry often involves characteristic pathways. For **4-Methoxypiperidine**, the following fragmentation patterns can be predicted:

- Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.
- Loss of the methoxy group: Fragmentation can occur through the loss of the methoxy group (•OCH₃) or methanol (CH₃OH).
- Ring cleavage: The piperidine ring can undergo cleavage to produce various smaller fragment ions.

Experimental Protocols

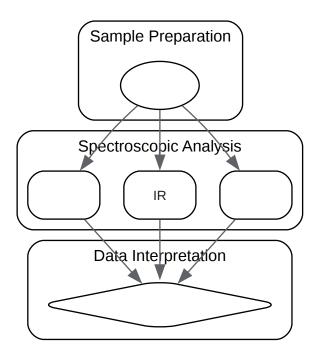
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methoxypiperidine** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or (CD₃)₂SO) in a clean, dry NMR tube.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place a drop of neat 4-Methoxypiperidine between two
 potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
- Background Correction: Acquire a background spectrum of the clean plates prior to sample analysis and subtract it from the sample spectrum.


Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI)
 or Electron Impact (EI), to generate ions. For ESI, the sample is typically dissolved in a
 solvent mixture like methanol/water with a small amount of formic acid to promote
 protonation.
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the characterization of a small molecule like **4-Methoxypiperidine** is depicted in the following diagram.

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of **4-Methoxypiperidine**.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxypiperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585072#spectroscopic-data-of-4-methoxypiperidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com